2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 3,4-difluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid typically involves the reaction of 3,4-difluoroaniline with a pyrimidine derivative under specific conditions. One common method involves the use of a Suzuki-Miyaura coupling reaction, where 3,4-difluorophenylboronic acid is coupled with a halogenated pyrimidine in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as toluene or DMF, with a base like potassium carbonate to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols.
Scientific Research Applications
2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target, but it often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)pyrimidine-5-carboxylic acid
- 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid
- 2-(3,4-Dichlorophenyl)pyrimidine-5-carboxylic acid
Uniqueness
2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in different biological activities and properties compared to similar compounds .
Properties
IUPAC Name |
2-(3,4-difluorophenyl)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N2O2/c12-8-2-1-6(3-9(8)13)10-14-4-7(5-15-10)11(16)17/h1-5H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPJANCYFXDBCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=N2)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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